molecular formula C16H22N2O B15369663 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- CAS No. 54951-27-8

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B15369663
CAS No.: 54951-27-8
M. Wt: 258.36 g/mol
InChI Key: UFDPCEODINHIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- is a heterocyclic organic molecule characterized by a benzazepinone core fused to a benzene ring. Its structure includes:

  • A partially saturated seven-membered azepine ring (2,3,4,5-tetrahydro), reducing ring strain and altering electronic properties.
  • A ketone group at position 2 (2-one).
  • A 1-(2-(1-pyrrolidinyl)ethyl) substituent at position 1, introducing a pyrrolidine-containing side chain.

Properties

CAS No.

54951-27-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C16H22N2O/c19-16-9-5-7-14-6-1-2-8-15(14)18(16)13-12-17-10-3-4-11-17/h1-2,6,8H,3-5,7,9-13H2

InChI Key

UFDPCEODINHIQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C(=O)CCCC3=CC=CC=C32

Origin of Product

United States

Biological Activity

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(1-pyrrolidinyl)ethyl)- (commonly referred to as benzazepine) is a member of the benzazepine family, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is represented by the formula C16H22N2OC_{16}H_{22}N_{2}O. Its molecular configuration allows for various interactions within biological systems, particularly with protein targets.

Benzazepines are known for their ability to interact with multiple biological targets. The specific compound under discussion has shown significant activity as an inhibitor of various protein kinases. Notably, it has been studied for its effects on:

  • Aurora A Kinase: A critical regulator of cell division and a target in cancer therapy.
  • VEGF Receptors: Involved in angiogenesis and tumor growth.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory activity against Aurora A kinase with an IC50 value of approximately 2.4 µM and against VEGF-R2 with an IC50 value of 2.8 µM . These values suggest that the compound could be effective in controlling cancer cell proliferation by inhibiting pathways essential for tumor growth and vascularization .

Biological Activity Data

Target ProteinIC50 (µM)
Aurora A Kinase2.4
VEGF-R22.8
Aurora B Kinase26
CDK4/CycD119
PDGFR-beta44

This table summarizes the inhibitory potency of the compound against various protein kinases.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of benzazepines:

  • Anticancer Activity:
    • A study demonstrated that analogs of benzazepine compounds exhibited significant antiproliferative effects against various cancer cell lines at micromolar concentrations. The structural features conducive to binding in the ATP pocket were identified, enhancing our understanding of how modifications can improve efficacy .
  • Neuropharmacological Effects:
    • Research has indicated that certain benzazepine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems. This suggests a potential role in treating neurodegenerative diseases .
  • Antiviral Properties:
    • Some derivatives have shown antiviral activity against viruses such as TMV (Tobacco Mosaic Virus), indicating a broader spectrum of biological activity beyond cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Target Compound vs. Benzodiazepinone Derivatives
  • Target Compound: Benzazepinone core (one nitrogen in the azepine ring).
  • 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (): Benzodiazepinone core (two nitrogens in the diazepine ring) with benzyl and methyl substituents .
Feature Target Compound Benzodiazepinone Derivative
Core Structure Benzazepin-2-one Benzodiazepin-2-one
Ring Saturation 2,3,4,5-Tetrahydro 2,3,4,5-Tetrahydro
Key Substituents 1-(2-(1-pyrrolidinyl)ethyl) 1-Benzyl, 3-methyl
Molecular Formula Estimated: C₁₆H₂₀N₂O¹ C₁₇H₁₈N₂O

¹ Exact formula requires further confirmation; estimation based on structural analysis.

Substituent-Based Comparisons

Target Compound vs. BD 1008 and BD 1047 ()
  • BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide .
Feature Target Compound BD 1008 BD 1047
Core Structure Benzazepinone Phenethylamine backbone Phenethylamine backbone
Key Substituents Pyrrolidinyl ethyl Pyrrolidinyl ethyl, dichlorophenyl Dimethylamino ethyl, dichlorophenyl
Molecular Formula C₁₆H₂₀N₂O C₁₆H₂₂Cl₂N₂·2HBr C₁₄H₂₀Cl₂N₂·2HBr
Known Activity Inferred: Sigma receptor Sigma receptor ligand Sigma receptor antagonist

However, the benzazepinone core may alter pharmacokinetics (e.g., lipophilicity, metabolic stability) compared to BD 1008’s simpler phenethylamine scaffold .

Research Findings and Pharmacological Inferences

Structural-Activity Relationships (SAR)

  • Pyrrolidinyl Group : Critical for sigma receptor affinity, as seen in BD 1008’s activity .
  • Benzazepinone Core: The partial saturation may enhance metabolic stability compared to fully unsaturated analogs.
  • Benzodiazepinone vs. Benzazepinone: The additional nitrogen in benzodiazepinones (e.g., ) could increase polarity, affecting blood-brain barrier penetration .

Q & A

Q. How can researchers integrate qualitative and quantitative data to validate novel derivatives?

  • Methodology: Apply triangulation : Combine NMR/HRMS (quantitative) with XRD (qualitative) for structural confirmation. Use member checking (peer review) to resolve spectral interpretation disputes .

Q. Tables

Key Reaction Parameters Optimized Conditions Impact on Yield/Purity
Solvent (chloroform vs. THF)Chloroform, 0.1% p-TsOH55–63% intermediate yield
Microwave power (thiadiazole coupling)150 W, DMF70–81% regioselectivity
HPLC gradient (impurity profiling)pH 6.5, 0.5–2.1 RRT≤0.5% single impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.